molecular formula C6F5NO2 B1362553 Pentafluoronitrobenzene CAS No. 880-78-4

Pentafluoronitrobenzene

Cat. No.: B1362553
CAS No.: 880-78-4
M. Wt: 213.06 g/mol
InChI Key: INUOFQAJCYUOJR-UHFFFAOYSA-N
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Description

Pentafluoronitrobenzene is an organic compound with the molecular formula C6F5NO2 . It is a derivative of benzene where five hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a nitro group. This compound is known for its high reactivity due to the presence of both electron-withdrawing fluorine and nitro groups.

Safety and Hazards

Pentafluoronitrobenzene may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Use of personal protective equipment and ensuring adequate ventilation is advised .

Relevant Papers

  • “Electron capture by this compound and pentafluorobenzonitrile” - This paper studies the electron attachment to this compound in the energy range 0–16 eV .
  • “this compound a novel scaffold for the solid-phase synthesis” - This paper discusses how this compound is a promising scaffold for the solid-phase synthesis of diverse 2,4,6-substituted-3,5-difluoronitrobenzene libraries .

Preparation Methods

Pentafluoronitrobenzene can be synthesized through various methods. One common synthetic route involves the nitration of pentafluorobenzene using nitric acid and sulfuric acid as reagents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Pentafluoronitrobenzene undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of pentafluoronitrobenzene in chemical reactions primarily involves its electron-deficient aromatic ring, which makes it highly susceptible to nucleophilic attack. The nitro group and fluorine atoms withdraw electron density from the benzene ring, facilitating the formation of intermediates such as Meisenheimer complexes during nucleophilic aromatic substitution reactions . These intermediates then undergo elimination to yield the final substituted product.

Comparison with Similar Compounds

Pentafluoronitrobenzene can be compared with other polyfluorinated nitrobenzenes, such as:

  • 2,3,4,5,6-Pentafluorobenzonitrile
  • 2,3,4,5,6-Pentafluorobenzaldehyde
  • 2,3,4,5,6-Pentafluoroaniline

What sets this compound apart is its unique combination of five fluorine atoms and one nitro group, which imparts distinct reactivity and properties. For instance, the presence of the nitro group enhances its electrophilic character, making it more reactive in nucleophilic aromatic substitution reactions compared to other polyfluorinated benzenes .

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUOFQAJCYUOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236755
Record name Pentafluoronitrobenzene
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Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

880-78-4
Record name Pentafluoronitrobenzene
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Record name Pentafluoronitrobenzene
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Record name Pentafluoronitrobenzene
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Record name Pentafluoronitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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